

# A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)oxirane

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## Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(3,4-Difluorophenyl)oxirane**, a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor. This document covers its chemical identity, physicochemical properties, synthesis protocols, and its principal applications in drug development.

## Chemical Identity and Properties

**2-(3,4-Difluorophenyl)oxirane** is a fluorinated aromatic epoxide. Its chemical structure consists of an oxirane (epoxide) ring attached to a 3,4-difluorophenyl group. The presence of a chiral center at the carbon atom of the oxirane ring bonded to the phenyl group means it can exist as two enantiomers, (S) and (R), or as a racemic mixture.

IUPAC Names and CAS Numbers:

The nomenclature and Chemical Abstracts Service (CAS) numbers for **2-(3,4-Difluorophenyl)oxirane** are specific to its stereochemistry.

Compound Name	IUPAC Name	CAS Number
(S)-enantiomer	(2S)-2-(3,4-difluorophenyl)oxirane	1006376-63-1[1][2]
(R)-enantiomer	(2R)-2-(3,4-difluorophenyl)oxirane	1414348-36-9[3]
Racemic mixture	2-(3,4-difluorophenyl)oxirane	111991-13-0

#### Physicochemical Data:

A summary of the key physicochemical properties is presented below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O[3]
Molecular Weight	156.13 g/mol [3]
Boiling Point	210-215 °C (estimated)[3]
Solubility	Miscible in THF, DCM, and ethanol[3]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 2.75 (dd, J=5.2 Hz, 1H, CH <sub>2</sub> O), 3.12 (m, 1H, CHO), 7.05–7.35 (m, 3H, aromatic)[3]
<sup>19</sup> F NMR	δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz, F-4)[3]

## Synthesis and Enantiomeric Resolution

The industrial synthesis of **2-(3,4-Difluorophenyl)oxirane** typically involves a two-step process: the formation of the racemic mixture followed by a kinetic resolution to isolate the desired enantiomer.

## Synthesis of Racemic 2-(3,4-Difluorophenyl)oxirane

Experimental Protocol:

The synthesis of racemic **2-(3,4-difluorophenyl)oxirane** can be achieved through the cyclization of  $\omega$ -chloro-3,4-difluoroacetophenone.<sup>[3]</sup>

- **Reduction and Cyclization:**  $\omega$ -Chloro-3,4-difluoroacetophenone is treated with an aqueous solution of a reducing agent, such as potassium borohydride ( $\text{KBH}_4$ ).
- **Reaction Conditions:** The reaction is typically carried out at a temperature of 50–80 °C under alkaline conditions (pH 10–12), which can be maintained by the addition of sodium hydroxide ( $\text{NaOH}$ ).<sup>[3]</sup>
- **Work-up and Isolation:** After the reaction is complete, the racemic 3,4-difluorophenyloxirane is isolated. This method generally results in yields of 78–85%.<sup>[3]</sup>

## Hydrolytic Kinetic Resolution of Racemic 2-(3,4-Difluorophenyl)oxirane

The separation of the enantiomers is most commonly achieved through a hydrolytic kinetic resolution (HKR) catalyzed by a chiral SalenCo(II) complex.<sup>[3][4]</sup> This process selectively hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Experimental Protocol:

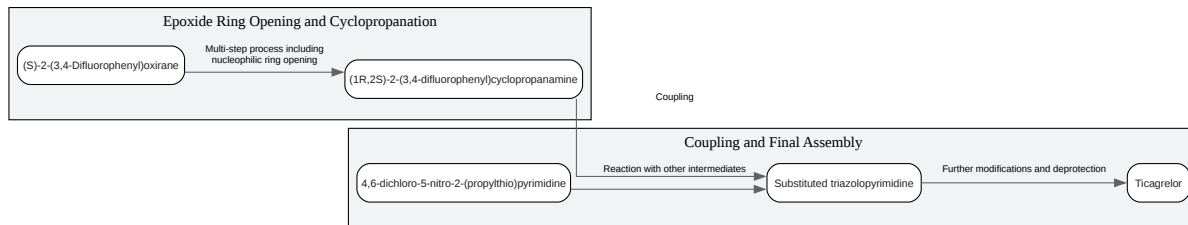
- **Catalyst System:** The racemic **2-(3,4-difluorophenyl)oxirane** is subjected to hydrolysis in the presence of a chiral catalyst, typically (R,R)-SalenCo(II) at a loading of 0.5–1.5 mol%.<sup>[3]</sup>
- **Reaction Conditions:** The reaction is carried out in a biphasic solvent system, such as water and tetrahydrofuran (THF) in a 3:1 v/v ratio.<sup>[3]</sup>
- **Enantioselective Hydrolysis:** The (R,R)-SalenCo(II) catalyst selectively catalyzes the hydrolysis of the (R)-enantiomer to the corresponding diol, (R)-1-(3,4-difluorophenyl)ethane-1,2-diol.
- **Isolation of (S)-enantiomer:** The unreacted (S)-**2-(3,4-Difluorophenyl)oxirane** can then be isolated with high enantiomeric excess (>99% ee).<sup>[3]</sup> The by-product, the (R)-diol, can be recycled by racemization and cyclization back to the racemic epoxide.<sup>[4]</sup>

# Application in Drug Development: Synthesis of Ticagrelor

The primary application of (S)-2-(3,4-Difluorophenyl)oxirane is as a crucial chiral building block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[3]

## Synthetic Pathway to Ticagrelor

The synthesis of Ticagrelor from (S)-2-(3,4-Difluorophenyl)oxirane involves several key transformations. The initial step is the stereospecific ring-opening of the epoxide to form the key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This intermediate is then coupled with a substituted triazolopyrimidine core to eventually yield Ticagrelor.

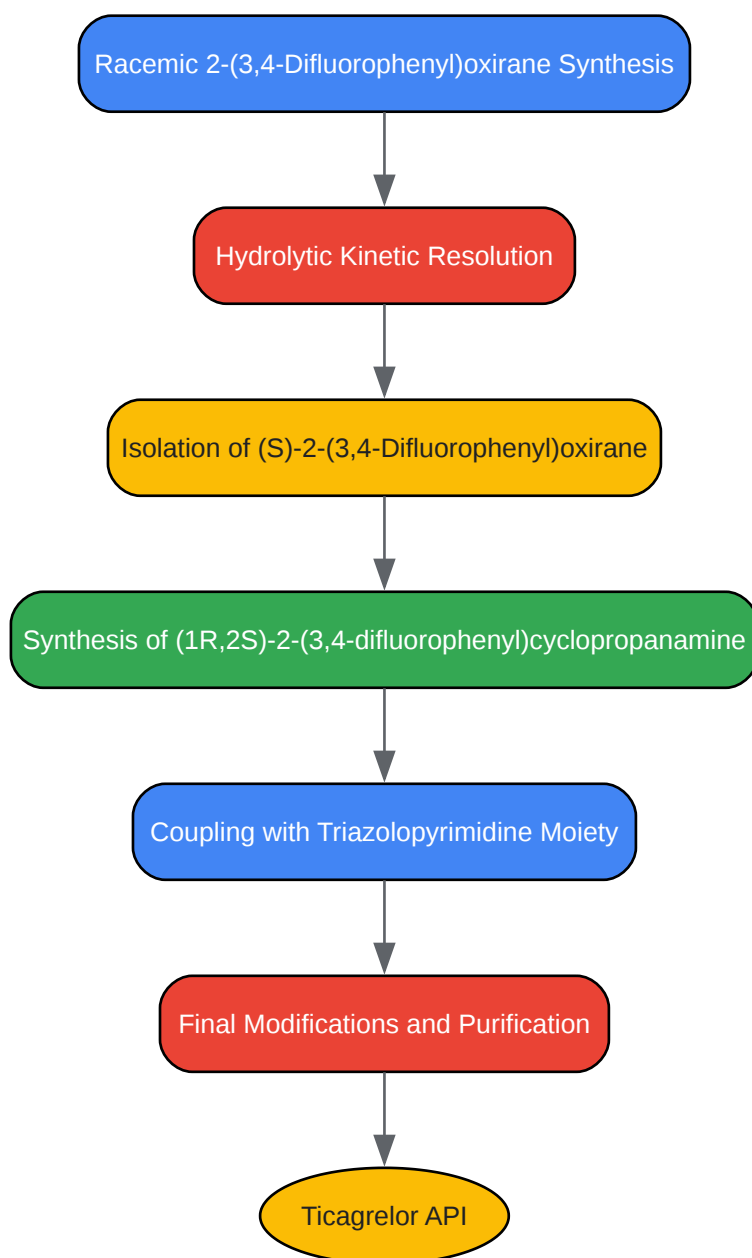


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Caption: Synthetic pathway from (S)-2-(3,4-Difluorophenyl)oxirane to Ticagrelor.

## Experimental Workflow for Ticagrelor Synthesis

The following diagram outlines the general experimental workflow for the synthesis of Ticagrelor, highlighting the central role of (S)-2-(3,4-Difluorophenyl)oxirane.



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Caption: Experimental workflow for the synthesis of Ticagrelor.

## Other Potential Applications and Biological Activity

While the primary use of **2-(3,4-Difluorophenyl)oxirane** is in the synthesis of Ticagrelor, the oxirane moiety is a reactive functional group that can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. The biological activity of structurally similar fluoroaryl-substituted compounds is an active area of research, with some

analogues exhibiting potential as antimicrobial or anticancer agents. However, specific biological activities of **2-(3,4-Difluorophenyl)oxirane** itself, beyond its role as a synthetic intermediate, are not extensively documented in publicly available literature.

## Conclusion

**2-(3,4-Difluorophenyl)oxirane**, particularly its (S)-enantiomer, is a high-value chemical intermediate with a critical role in the pharmaceutical industry. Its synthesis and enantiomeric purification through hydrolytic kinetic resolution are well-established processes. The primary driver for its demand is its integral role in the manufacturing of Ticagrelor. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the efficient and stereocontrolled production of this life-saving medication.

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## References

- 1. Buy (S)-2-(3,4-Difluorophenyl)oxirane (EVT-3163609) | 1006376-63-1 [evitachem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (S)-2-(3,4-Difluorophenyl)oxirane (1414348-36-9) for sale [vulcanchem.com]
- 4. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]
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